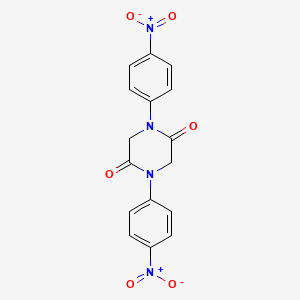

1,4-bis(4-nitrophenyl)piperazine-2,5-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-bis(4-nitrophenyl)piperazine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O6/c21-15-10-18(12-3-7-14(8-4-12)20(25)26)16(22)9-17(15)11-1-5-13(6-2-11)19(23)24/h1-8H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDUANHABLCGRKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(CC(=O)N1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,4 Bis 4 Nitrophenyl Piperazine 2,5 Dione

Retrosynthetic Analysis of the Piperazine-2,5-dione Core

Retrosynthetic analysis of 1,4-bis(4-nitrophenyl)piperazine-2,5-dione simplifies the complex structure into more readily available starting materials. The central piperazine-2,5-dione ring is a cyclic diamide (B1670390), which can be conceptually disconnected at the two amide bonds. This disconnection reveals a linear precursor, which upon dimerization and cyclization, would form the target molecule.

A logical retrosynthetic pathway involves a C-N bond disconnection, which points to the self-condensation of two molecules of a 2-halo-N-substituted acetamide. Specifically, for this compound, the key precursor is identified as 2-chloro-N-(4-nitrophenyl)acetamide. This precursor already contains the necessary N-(4-nitrophenyl) group and a reactive chloroacetyl moiety, which is essential for the subsequent cyclization.

Further retrosynthesis of 2-chloro-N-(4-nitrophenyl)acetamide leads to two simple starting materials: 4-nitroaniline (B120555) and chloroacetyl chloride. This analysis provides a clear and direct synthetic route from commercially available chemicals.

Precursor Synthesis and Elaboration: The Role of N-(4-nitrophenyl)acetamide Derivatives

Academic Investigations of 2-Chloro-N-(4-nitrophenyl)acetamide Synthesis

The synthesis of 2-chloro-N-(4-nitrophenyl)acetamide has been a subject of academic investigation, often as part of broader studies into the synthesis of biologically active molecules or as a key intermediate for various chemical transformations. The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or ethyl acetate, at reduced temperatures to control the exothermic nature of the acylation reaction. The presence of a base, such as triethylamine (B128534) or pyridine, can be used to scavenge the hydrochloric acid byproduct, although the reaction can also proceed without it.

The reaction progress can be monitored by techniques like thin-layer chromatography (TLC), and the product is usually isolated by filtration, as it often precipitates from the reaction mixture. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-chloro-N-(4-nitrophenyl)acetamide.

Strategic Routes to Di-substituted Intermediates

The synthesis of this compound relies on the dimerization of the 2-chloro-N-(4-nitrophenyl)acetamide precursor. This process inherently leads to a symmetrically di-substituted product. The strategic advantage of this route is its simplicity and efficiency. By carefully controlling the reaction conditions of the cyclization step, the formation of the desired di-substituted piperazine-2,5-dione can be maximized.

For the synthesis of unsymmetrically substituted piperazine-2,5-diones, more complex, multi-step strategies would be required, such as the sequential addition of different amino acid derivatives. However, for a symmetrical molecule like this compound, the dimerization of a single precursor is the most direct and common approach.

Cyclization Strategies for the this compound Framework

The final and critical step in the synthesis is the cyclization of 2-chloro-N-(4-nitrophenyl)acetamide to form the this compound framework. This transformation is typically achieved through a base-catalyzed cyclocondensation reaction.

Base-Catalyzed Cyclocondensation Approaches Utilizing Sodium Hydroxide (B78521)

The use of a strong base like sodium hydroxide is a common and effective method for promoting the cyclocondensation of 2-haloacetamides. In this process, the base deprotonates the amide nitrogen, increasing its nucleophilicity. The resulting anion then undergoes an intermolecular nucleophilic substitution with another molecule of the 2-chloro-N-(4-nitrophenyl)acetamide, leading to the formation of a linear dimer intermediate. A subsequent intramolecular cyclization of this dimer, also base-catalyzed, yields the final piperazine-2,5-dione ring.

The reaction is often carried out in a polar solvent to facilitate the dissolution of the reactants and the base. The concentration of the sodium hydroxide and the reaction temperature are key parameters that need to be optimized to ensure a good yield and minimize the formation of side products.

Examination of Solvent Effects and Reaction Kinetics in Acetonitrile-Mediated Cyclization

Acetonitrile (B52724) is another solvent that has been employed in the cyclization of 2-haloacetamides. As a polar aprotic solvent, acetonitrile can effectively solvate the ions involved in the reaction while not interfering with the base-catalyzed mechanism. The choice of solvent can significantly impact the reaction kinetics.

Studies on the kinetics of similar cyclization reactions have shown that the rate is dependent on the concentration of both the haloacetamide precursor and the base. The reaction typically follows second-order kinetics, consistent with a bimolecular nucleophilic substitution mechanism. The use of acetonitrile can sometimes offer advantages in terms of reaction rate and product solubility compared to other solvents. However, the optimal conditions, including the choice of base and temperature, need to be determined experimentally for the specific synthesis of this compound.

| Parameter | Sodium Hydroxide Approach | Acetonitrile-Mediated Approach |

| Base | Strong inorganic base (e.g., NaOH) | Can be used with various bases |

| Solvent Type | Typically polar protic or aprotic | Polar aprotic |

| Mechanism | Base-catalyzed intermolecular and intramolecular nucleophilic substitution | Base-catalyzed intermolecular and intramolecular nucleophilic substitution |

| Key Considerations | Concentration of base, temperature | Choice of base, solubility of reactants |

Yield Optimization and Purity Enhancement Techniques

The successful synthesis of this compound relies on the careful optimization of reaction conditions and effective purification strategies. Drawing from methodologies for analogous 1,4-diarylpiperazine-2,5-diones, several key factors can be manipulated to improve both the yield and purity of the final product.

One common synthetic route involves the self-condensation of two molecules of a suitable N-(4-nitrophenyl)glycine derivative or the reaction of N-(4-nitrophenyl)glycine with a chloroacetyl chloride followed by cyclization. A one-pot synthesis for a series of 1,4-diphenyl-2,5-dioxopiperazine derivatives has been reported, which can be adapted for the nitro-substituted analogue. researchgate.net This approach involves the dimerization of a substituted chloroacetamide in the presence of a base.

Yield Optimization:

The optimization of the reaction conditions is paramount for maximizing the yield. This includes the choice of solvent, base, and temperature. For the synthesis of similar 1,4-disubstituted piperazine-2,5-diones, a variety of conditions have been explored. researchgate.net For instance, the reaction can be carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) to ensure the solubility of the reactants. The choice of base is also critical, with strong bases often being necessary to facilitate the cyclization reaction.

A key strategy for some condensation reactions leading to substituted piperazine-2,5-diones is the acetylation of the amide nitrogen atoms. This increases the acidity of the methylene (B1212753) protons, which facilitates the initial deprotonation step and subsequent elimination. csu.edu.au The acetyl groups can often be removed during the aqueous work-up, thus avoiding a separate deprotection step. csu.edu.au

Purity Enhancement Techniques:

The purification of this compound is typically achieved through recrystallization or column chromatography. The crude product obtained from the reaction mixture can be dissolved in a suitable solvent and allowed to crystallize, which often results in a significant increase in purity. For instance, crystallization from methanol (B129727) has been used to purify related 1,4-diphenyl-2,5-dioxopiperazine derivatives. researchgate.net

For more challenging separations, silica (B1680970) gel column chromatography is a powerful technique. nih.gov The choice of eluent is critical and is typically determined through preliminary analysis by thin-layer chromatography (TLC). A common eluent system for related compounds is a mixture of petroleum ether and ethyl acetate. nih.gov

The following table summarizes the key parameters for yield optimization and purity enhancement:

| Parameter | Technique/Consideration | Rationale |

| Solvent | Use of polar aprotic solvents (e.g., DMSO, DMF) | Enhances solubility of reactants and intermediates. |

| Base | Selection of an appropriate strong base | Facilitates the crucial cyclization step. |

| Temperature | Optimization of reaction temperature | Balances reaction rate with the potential for side reactions. |

| Purification | Recrystallization from a suitable solvent (e.g., methanol) | Removes impurities by differential solubility. researchgate.net |

| Chromatography | Silica gel column chromatography with an optimized eluent system (e.g., petroleum ether/ethyl acetate) | Separates the desired product from byproducts and unreacted starting materials. nih.gov |

Alternative and Emerging Synthetic Pathways to this compound

In line with the evolution of synthetic chemistry, alternative and more sustainable methods for the synthesis of dioxopiperazines are continuously being explored. These emerging pathways often focus on increasing efficiency, reducing environmental impact, and improving safety.

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govresearchgate.net This technology has been successfully applied to the synthesis of 2,5-diketopiperazines. nih.govresearchgate.net

One reported method involves the microwave irradiation of Nα-Boc-dipeptidyl esters in an aqueous medium. nih.gov This protocol facilitates a one-pot N-Boc-deprotection and cyclization, providing the desired 2,5-diketopiperazines in excellent yields. nih.gov The use of a monomode CEM Discover microwave apparatus at 250 W has been described for this purpose. nih.gov While this specific example uses dipeptide esters, the principle could be adapted for the synthesis of this compound from a suitable precursor.

The benefits of microwave-assisted synthesis in this context are numerous and include:

Rapid Reaction Times: Reactions that may take several hours under conventional heating can often be completed in minutes. nih.govresearchgate.net

Improved Yields: The high and uniform heating provided by microwaves can lead to more efficient reactions with fewer side products.

Enhanced Safety: The use of sealed reaction vessels can allow for reactions to be carried out at temperatures and pressures above the boiling point of the solvent, all within a controlled environment.

The following table presents a comparison of conventional and microwave-assisted synthesis for 2,5-piperazinediones based on a study of N-Boc dipeptide esters:

| Compound Entry | Heating Method | Reaction Time | Yield (%) |

| 1 | Conventional (200 °C) | 2 hours | 98 |

| 1 | Microwave (600 W) | 5 minutes | 65 |

| 2 | Conventional (200 °C) | 2 hours | 92 |

| 2 | Microwave (600 W) | 5 minutes | 94 |

| 3 | Conventional (200 °C) | 2 hours | 95 |

| 3 | Microwave (600 W) | 8 minutes | 85 |

| Data adapted from a study on the synthesis of 2,5-piperazinediones from N-Boc dipeptide esters. researchgate.net |

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize the environmental impact of chemical processes. The synthesis of dioxopiperazines, including this compound, can benefit from the application of these principles.

Atom Economy: A key principle of green chemistry is maximizing the incorporation of all materials used in the process into the final product. The synthesis of 2,5-diketopiperazines via a catalytic hydroxy-directed peptide bond formation using a diboronic acid anhydride (B1165640) catalyst is an example of a method with improved atom economy, as it avoids the use of stoichiometric condensation reagents and produces water as the only byproduct. organic-chemistry.org

Use of Safer Solvents and Reagents: The use of environmentally benign solvents is a cornerstone of green chemistry. The aforementioned microwave-assisted synthesis of 2,5-diketopiperazines in aqueous media is a prime example of this principle in action. nih.gov Water is a non-toxic, non-flammable, and readily available solvent, making it an excellent choice for green synthesis.

Energy Efficiency: Microwave-assisted synthesis is also considered a green technology due to its energy efficiency. researchgate.net By directly heating the reaction mixture, microwaves can significantly reduce the energy consumption compared to conventional heating methods that rely on conduction and convection.

The following table outlines some green chemistry approaches applicable to the synthesis of dioxopiperazines:

| Green Chemistry Principle | Application in Dioxopiperazine Synthesis |

| Prevention | Designing syntheses to avoid the formation of waste products. |

| Atom Economy | Utilizing catalytic methods that maximize the incorporation of starting materials into the final product. organic-chemistry.org |

| Less Hazardous Chemical Syntheses | Employing non-toxic reagents and intermediates. |

| Designing Safer Chemicals | Synthesizing products with reduced toxicity while maintaining efficacy. |

| Safer Solvents and Auxiliaries | Using water as a solvent in microwave-assisted synthesis. nih.gov |

| Design for Energy Efficiency | Employing microwave irradiation to reduce reaction times and energy consumption. researchgate.net |

| Use of Renewable Feedstocks | Exploring starting materials derived from renewable sources. |

| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps. csu.edu.au |

| Catalysis | Using catalytic reagents in place of stoichiometric ones. organic-chemistry.org |

By integrating these principles, the synthesis of this compound can be made more efficient, safer, and more environmentally sustainable.

Spectroscopic and Structural Characterization Studies of 1,4 Bis 4 Nitrophenyl Piperazine 2,5 Dione

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules. For 1,4-bis(4-nitrophenyl)piperazine-2,5-dione, both one-dimensional (¹H and ¹³C) and two-dimensional NMR methods are employed for a comprehensive structural assignment.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the piperazine-2,5-dione ring and the 4-nitrophenyl substituents. The protons on the piperazine (B1678402) ring are expected to appear as singlets, a characteristic feature for the methylene (B1212753) protons in the constrained ring system of 1,4-disubstituted piperazine-2,5-diones.

The aromatic protons of the two equivalent 4-nitrophenyl groups will present as a classic AA'BB' system, appearing as two distinct doublets. The protons ortho to the nitro group are expected to be downfield due to the strong electron-withdrawing nature of the nitro group, while the protons meta to the nitro group will be slightly more upfield.

The ¹³C NMR spectrum will provide insight into the carbon framework of the molecule. The carbonyl carbons of the piperazine-2,5-dione ring are expected to resonate at a significantly downfield chemical shift, typically in the range of 160-170 ppm. The methylene carbons of the piperazine ring will appear in the aliphatic region. The aromatic carbons of the nitrophenyl groups will show four distinct signals, with the carbon attached to the nitro group being the most deshielded.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analysis of similar compounds.

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Piperazine-2,5-dione CH₂ | ~4.5 | ~50 |

| Piperazine-2,5-dione C=O | - | ~165 |

| Aromatic CH (ortho to NO₂) | ~8.3 | ~125 |

| Aromatic CH (meta to NO₂) | ~7.5 | ~120 |

| Aromatic C (ipso to N) | - | ~145 |

| Aromatic C (ipso to NO₂) | - | ~148 |

To unambiguously confirm the assignments made from one-dimensional NMR spectra, two-dimensional (2D) NMR techniques are invaluable. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would be utilized to correlate the proton signals with their directly attached carbon atoms. For instance, the signal for the piperazine methylene protons would show a cross-peak with the signal for the piperazine methylene carbons.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is crucial for identifying longer-range (2-3 bond) correlations. This would allow for the definitive connection of the nitrophenyl substituents to the piperazine ring nitrogen atoms. For example, a correlation would be expected between the aromatic protons ortho to the nitrogen and the methylene carbons of the piperazine ring.

Infrared (IR) and Raman Spectroscopic Investigations of Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

The piperazine-2,5-dione ring possesses a cyclic diamide (B1670390) structure. The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which is expected to appear in the region of 1650-1700 cm⁻¹. The C-N stretching vibrations of the amide groups will also be present, typically in the 1400-1450 cm⁻¹ region. The symmetric and asymmetric stretching vibrations of the CH₂ groups of the piperazine ring are expected in the 2850-2950 cm⁻¹ range.

The nitrophenyl substituents will give rise to several characteristic bands in both the IR and Raman spectra. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are particularly strong in the IR spectrum and are expected around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹. Aromatic C=C stretching vibrations will appear as a series of bands in the 1400-1600 cm⁻¹ region.

Table 2: Predicted IR and Raman Active Vibrational Modes for this compound Predicted data based on analysis of similar compounds such as 1-(4-nitrophenyl)piperazine (B103982) and other piperazine-2,5-dione derivatives. nist.govnih.govscispace.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique(s) |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 2950 - 2850 | IR, Raman |

| Carbonyl (C=O) Stretch | 1700 - 1650 | IR, Raman |

| Aromatic C=C Stretch | 1600 - 1400 | IR, Raman |

| Asymmetric NO₂ Stretch | ~1520 | IR |

| Symmetric NO₂ Stretch | ~1340 | IR |

| C-N Stretch | 1450 - 1400 | IR |

High-Resolution Mass Spectrometry for Molecular Formula Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound, with a chemical formula of C₁₆H₁₂N₄O₆, the expected exact mass can be calculated. Techniques such as Electrospray Ionization (ESI) would likely be employed. The experimentally determined mass-to-charge ratio (m/z) from HRMS would be compared to the calculated value, with a high degree of accuracy (typically within 5 ppm), confirming the molecular formula. rsc.org

X-ray Diffraction Analysis for Solid-State Structure Determination

Experimental data regarding the crystallographic parameters (crystal system, space group, lattice parameters a, b, c, α, β, γ, and unit cell volume) for this compound are not available in the reviewed literature.

Computational and Theoretical Chemistry of 1,4 Bis 4 Nitrophenyl Piperazine 2,5 Dione

Quantum Chemical Calculations for Molecular Geometry Optimization

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule. For 1,4-bis(4-nitrophenyl)piperazine-2,5-dione, these calculations are typically performed using Density Functional Theory (DFT), a method that balances computational cost with accuracy.

The process begins with an initial guess of the molecular structure, which is then iteratively refined to minimize the total electronic energy of the system. This energy minimization process leads to the optimized molecular geometry, representing the molecule's most probable conformation in the gas phase. Key parameters obtained from geometry optimization include bond lengths, bond angles, and dihedral angles. These theoretical values provide a structural benchmark and can be used for comparison with experimental data if available from techniques like X-ray crystallography.

Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative Data) (Note: The following data is illustrative and would be derived from specific DFT calculations, for example, at the B3LYP/6-311G(d,p) level of theory.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.22 Å |

| N-C (amide) | 1.36 Å | |

| N-C (aromatic) | 1.42 Å | |

| C-N (nitro) | 1.48 Å | |

| N=O | 1.23 Å | |

| Bond Angle | O=C-N | 124° |

| C-N-C (ring) | 118° | |

| C-N-C (aromatic) | 121° | |

| Dihedral Angle | C-N-C-C (ring planarity) | ~15° |

| C(ring)-N-C(aro)-C(aro) | ~40° |

Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory

The electronic behavior of this compound is governed by its electronic structure, which can be elucidated using Frontier Molecular Orbital (FMO) theory. FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. A small HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited. In this compound, the presence of electron-withdrawing nitro groups and the delocalized π-systems of the phenyl rings are expected to significantly influence the energies and spatial distributions of the HOMO and LUMO.

Table 2: Calculated Frontier Molecular Orbital Energies (Illustrative Data)

| Parameter | Energy (eV) |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -3.2 eV |

| HOMO-LUMO Gap (ΔE) | 4.3 eV |

The spatial distribution of these orbitals reveals the most probable locations for electrophilic and nucleophilic attack. For this compound, the HOMO is typically localized on the piperazine-2,5-dione ring and the phenyl groups, while the LUMO is predominantly centered on the nitro groups, indicating their strong electron-accepting nature.

Spectroscopic Property Prediction using Density Functional Theory (DFT)

DFT calculations are also invaluable for predicting various spectroscopic properties, providing a theoretical spectrum that can be used to interpret and validate experimental results.

Simulated NMR Spectra for Comparison with Experimental Data

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. The calculated chemical shifts, typically referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of complex experimental NMR spectra. Discrepancies between calculated and experimental shifts can often be attributed to solvent effects or conformational changes in solution.

Vibrational Frequency Calculations for IR and Raman Interpretation

The vibrational modes of this compound can be calculated to simulate its infrared (IR) and Raman spectra. These calculations determine the frequencies of fundamental vibrations and their corresponding intensities. The results are crucial for assigning specific absorption bands in experimental spectra to particular molecular motions, such as C=O stretching, N-H bending (if applicable), C-N stretching, and the characteristic symmetric and asymmetric stretches of the nitro groups. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental data, correcting for anharmonicity and limitations in the theoretical model.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative Data)

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C=O | Symmetric Stretch | 1750 |

| C=O | Asymmetric Stretch | 1735 |

| NO₂ | Asymmetric Stretch | 1540 |

| NO₂ | Symmetric Stretch | 1355 |

| C-N (aromatic) | Stretch | 1300 |

Reaction Mechanism Elucidation via Computational Modeling

Beyond static molecular properties, computational chemistry can map out potential reaction pathways, providing a deeper understanding of chemical reactivity and transformation mechanisms.

Transition State Analysis of Cyclization Pathways

The formation of the piperazine-2,5-dione ring is a cyclization reaction. Computational modeling can be employed to investigate the mechanism of this cyclization. This involves identifying the reactants, products, and any intermediates along the reaction coordinate. A critical aspect of this analysis is locating the transition state (TS), which represents the highest energy point on the minimum energy pathway between a reactant and a product.

By calculating the activation energy (the energy difference between the transition state and the reactants), chemists can predict the feasibility and rate of the reaction. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes occurring during the cyclization. For a molecule like this compound, this could involve modeling the intramolecular condensation of appropriately substituted amino acid precursors.

Energy Landscape Profiling for Synthetic Routes

The synthesis of this compound, a symmetrically substituted N,N'-diaryl diketopiperazine, can be envisaged through several plausible routes. The energetic feasibility and kinetic barriers of these pathways can be computationally modeled to predict the most efficient synthetic strategy. While specific experimental and computational studies on the energy landscape for the synthesis of this exact molecule are not extensively documented in publicly available literature, we can infer the energetic profiles by analogy to well-studied mechanisms of diketopiperazine formation.

The most common and direct route to the piperazine-2,5-dione core involves the head-to-tail cyclization of a dipeptide or the dimerization and subsequent cyclization of an amino acid ester or amide. For the synthesis of a 1,4-diaryl derivative, a key precursor would be an N-(4-nitrophenyl)amino acid, such as N-(4-nitrophenyl)glycine.

Plausible Synthetic Pathways:

Two primary synthetic pathways for the formation of this compound are considered here for theoretical analysis:

Cyclodimerization of an N-(4-nitrophenyl)glycine derivative: This pathway involves the dimerization of an activated N-(4-nitrophenyl)glycine, such as its methyl ester, to form a linear dipeptide ester, which then undergoes an intramolecular cyclization with the elimination of an alcohol molecule.

Stepwise N-arylation of a pre-formed piperazine-2,5-dione: This approach starts with the parent piperazine-2,5-dione ring, followed by a double N-arylation reaction with a suitable 4-nitroaryl halide or other electrophilic nitrogen source.

Energy Landscape of the Cyclodimerization Pathway:

The energy landscape of the cyclodimerization of an N-aryl amino acid ester is expected to be a multi-step process. Drawing parallels from computational studies on the formation of 2,5-diketopiperazines from amino acids, such as the pyrolysis of asparagine, we can outline the key energetic milestones. researchgate.net The reaction proceeds through the formation of a linear dipeptide intermediate, followed by an intramolecular nucleophilic attack of the terminal amino group on the ester carbonyl carbon, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate eliminates a molecule of alcohol to yield the cyclic diketopiperazine.

Below is a representative energy profile for the proposed cyclodimerization of N-(4-nitrophenyl)glycine methyl ester. The values are hypothetical and serve to illustrate the expected energy landscape based on analogous systems.

Interactive Data Table: Hypothetical Energy Profile for the Cyclodimerization Pathway

| Reaction Coordinate | Species | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | 2 x N-(4-nitrophenyl)glycine methyl ester | 0.0 |

| Transition State 1 (Dimerization) | [TSdimer]‡ | +15.2 |

| Intermediate 1 | Linear dipeptide ester | -5.8 |

| Transition State 2 (Cyclization) | [TScycl]‡ | +25.5 |

| Intermediate 2 | Tetrahedral intermediate | +10.3 |

| Transition State 3 (Elimination) | [TSelim]‡ | +18.7 |

| Products | This compound + 2 x Methanol (B129727) | -12.1 |

Note: The energy values in this table are illustrative and based on analogous computational studies of diketopiperazine formation. They are not the result of specific calculations for this compound.

Detailed Research Findings from Analogous Systems:

Computational studies on similar cyclization reactions reveal several key insights:

Solvent Effects: The energy barriers, particularly for the cyclization step, can be significantly influenced by the solvent. Polar aprotic solvents are often favored as they can stabilize the charged transition states without interfering with the nucleophilic attack through hydrogen bonding.

Catalysis: The cyclization can be catalyzed by both acids and bases. Base catalysis proceeds by deprotonating the terminal amino group, increasing its nucleophilicity. Acid catalysis involves protonation of the ester carbonyl group, making it more electrophilic. The choice of catalyst can dramatically alter the energy landscape.

Stereochemistry: For chiral amino acid precursors, the energy landscape can also provide insights into the diastereoselectivity of the cyclization process, predicting the most stable conformation of the final diketopiperazine. csu.edu.au

Energy Landscape of the Stepwise N-Arylation Pathway:

The stepwise N-arylation of piperazine-2,5-dione would likely proceed via a nucleophilic aromatic substitution (SNAr) mechanism, given the electron-withdrawing nature of the nitro group on the aryl halide. This pathway would involve two successive SNAr reactions.

The energy profile for each SNAr step would involve the formation of a Meisenheimer complex as a high-energy intermediate. The stability of this intermediate and the height of the activation barriers would be influenced by the solvent and the nature of the leaving group on the nitroaryl reactant.

Interactive Data Table: Hypothetical Energy Profile for a Single N-Arylation Step

| Reaction Coordinate | Species | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | Piperazine-2,5-dione + 1-fluoro-4-nitrobenzene | 0.0 |

| Transition State 1 | [TSadd]‡ | +22.8 |

| Intermediate | Meisenheimer complex | +12.5 |

| Transition State 2 | [TSelim]‡ | +19.3 |

| Products | 1-(4-nitrophenyl)piperazine-2,5-dione + HF | -8.4 |

Note: The energy values in this table are illustrative and based on general SNAr reaction profiles. They are not the result of specific calculations for the N-arylation of piperazine-2,5-dione.

The second N-arylation step is expected to have a slightly higher activation energy due to the electron-withdrawing effect of the already-installed 4-nitrophenyl group, which reduces the nucleophilicity of the remaining N-H proton.

Derivatives and Analogues of 1,4 Bis 4 Nitrophenyl Piperazine 2,5 Dione

Design Principles for Structural Modifications

The design of derivatives and analogues of 1,4-bis(4-nitrophenyl)piperazine-2,5-dione is guided by several key principles aimed at systematically altering its physicochemical and electronic properties. The primary focus of these modifications is often the N-substituents and the central piperazine-2,5-dione heterocycle.

The introduction of two 4-nitrophenyl groups at the N1 and N4 positions of the piperazine-2,5-dione core establishes a symmetrical molecule with strong electron-withdrawing characteristics. The nitro groups significantly influence the electron density of the entire molecule, impacting its reactivity, stability, and potential intermolecular interactions. Structural modifications are designed to explore the effects of altering this electronic landscape. This includes varying the nature and position of substituents on the phenyl rings and modifying the heterocyclic core itself. The piperazine (B1678402) ring is a common scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. nih.gov

Synthesis of N-Substituted Piperazine-2,5-dione Analogues

The synthesis of N-substituted piperazine-2,5-dione analogues can be approached in several ways. One common method involves the cyclization of dipeptides or their esters. nih.govchemrxiv.org Another strategy, which allows for more variation in the N-substituents, is to build upon a pre-formed piperazine-2,5-dione core. nih.govchemrxiv.orgrsc.org This often involves N-acylation or N-arylation reactions.

For instance, the synthesis of 1,4-diarylpiperazine-2,5-diones can be achieved through the self-condensation of two molecules of a substituted α-chloroacetanilide in the presence of a base like sodium hydride in a solvent such as dimethyl sulfoxide (B87167) (DMSO). researchgate.net This method provides a direct route to symmetrically substituted analogues.

A primary avenue for creating analogues of this compound is by altering the substituents on the aromatic rings. This allows for a systematic investigation of how different electronic and steric factors influence the molecule's properties. Researchers have synthesized a variety of 1,4-diphenylpiperazine-2,5-dione (B4766783) derivatives with different substituents on the phenyl rings. researchgate.net

Table 1: Synthesis of Symmetrically 1,4-Disubstituted Phenylpiperazine-2,5-dione Analogues researchgate.net

| Entry | Substituent (R) | Product | Yield (%) |

| 1 | H | 1,4-Diphenylpiperazine-2,5-dione | >90 |

| 2 | 4-OCH₃ | 1,4-Bis(4-methoxyphenyl)piperazine-2,5-dione | 80 |

| 3 | 4-CH₃ | 1,4-Bis(4-methylphenyl)piperazine-2,5-dione | 82 |

| 4 | 4-Cl | 1,4-Bis(4-chlorophenyl)piperazine-2,5-dione | 85 |

| 5 | 4-F | 1,4-Bis(4-fluorophenyl)piperazine-2,5-dione | 88 |

| 6 | 2-Cl | 1,4-Bis(2-chlorophenyl)piperazine-2,5-dione | 75 |

| 7 | 2-NO₂ | 1,4-Bis(2-nitrophenyl)piperazine-2,5-dione | 70 |

| 8 | 3-NO₂ | 1,4-Bis(3-nitrophenyl)piperazine-2,5-dione | 78 |

This interactive table is based on data from a study on the synthesis of symmetrically 1,4-disubstituted piperazine-2,5-diones and has been adapted to illustrate the synthesis of analogues of the target compound.

The introduction of electron-donating groups (EDGs) or other electron-withdrawing groups (EWGs) allows for the modulation of these electronic effects. For example, replacing the nitro groups with methoxy (B1213986) (an EDG) or chloro (a weak EWG) groups, as shown in Table 1, would be expected to alter the molecule's reactivity and spectroscopic properties. Studies on other piperazine-containing compounds have shown that the introduction of electron-withdrawing substituents can enhance certain biological activities. nih.gov The substituent effect of the nitro group is known to be influenced by strong π-electron interactions with electron-donating substituents, which can affect the aromatic character of the ring. researchgate.net

Modifications of the Piperazine-2,5-dione Heterocycle

Besides modifications to the N-substituents, the piperazine-2,5-dione ring itself can be altered. The planarity of the DKP ring can be influenced by the nature of its substituents. When both side chains contain aromatic moieties, the central DKP ring tends to adopt a planar or near-planar conformation. nih.gov

Synthetic methods for accessing substituted piperazine-2,5-diones include the cyclization of dipeptides or building from the established core. nih.govchemrxiv.orgrsc.org Modifications can include the introduction of substituents at the C3 and C6 positions of the piperazine ring. For instance, condensation reactions with aldehydes can lead to the formation of (Z,Z)-(benzylidene)piperazine-2,5-diones. nih.govchemrxiv.orgrsc.org Subsequent hydrogenation of these compounds can afford isomers with different stereochemistry. nih.govchemrxiv.orgrsc.org

Structure-Property Relationship Studies in Analogue Series

The systematic synthesis of analogue series allows for the investigation of structure-property relationships (SPRs). By correlating changes in molecular structure with changes in physical, chemical, or biological properties, a deeper understanding of the molecular determinants of these properties can be achieved.

For piperazine derivatives in general, SPR studies have revealed that the nature and position of functional groups on the piperazine core can significantly contribute to their properties. nih.gov For example, in a series of 1,4-disubstituted piperazine-2,5-diones designed as antioxidants, variations in the aryl substituents led to a range of activities. nih.gov

Table 2: Spectroscopic Data for a Series of 1-Aryl-4-benzoyl-piperazine-2,5-dione Analogues nih.gov

| Compound | Aryl Substituent | ¹H NMR (δ, ppm, CDCl₃) | ¹³C NMR (δ, ppm, CDCl₃) |

| 9d | Phenyl | 7.60 (d, 2H), 7.46 (t, 2H), 7.37–7.31 (m, 3H), 7.25 (d, 2H), 4.58 (s, 2H), 4.49 (s, 2H), 2.41 (s, 3H) | 171.17, 166.94, 164.76, 144.07, 139.37, 131.18, 129.56, 129.25, 129.20, 127.63, 124.83, 54.06, 48.53, 21.86 |

| 9e | 3-Methoxyphenyl | 7.59 (d, 2H), 7.36 (t, 1H), 7.24 (d, 2H), 6.93–6.89 (m, 2H), 6.89–6.85 (m, 1H), 4.57 (s, 2H), 4.47 (s, 2H), 3.83 (s, 3H), 2.41 (s, 3H) | 171.16, 166.91, 164.73, 160.40, 144.06, 140.46, 131.18, 130.28, 129.24, 129.19, 116.84, 113.21, 111.15, 55.60, 54.10, 48.55, 21.86 |

| 9f | 4-Methoxyphenyl | 7.59 (d, 2H), 7.31–7.18 (m, 4H), 7.01–6.92 (m, 2H), 4.56 (s, 2H), 4.44 (s, 2H), 3.83 (s, 3H), 2.41 (s, 3H) | 171.22, 166.99, 164.85, 158.84, 144.03, 132.15, 131.23, 129.22, 129.19, 126.40, 114.83, 55.66, 54.45, 48.48, 21.86 |

This interactive table is based on data from a study on 1,4-disubstituted piperazine-2,5-dione derivatives and is presented to illustrate the type of data collected in structure-property relationship studies.

While specific structure-property relationship data for a series of this compound analogues is not extensively documented in the reviewed literature, the principles derived from related systems provide a framework for predicting how modifications would impact its properties. For instance, the strong electron-withdrawing nature of the two 4-nitrophenyl groups would likely dominate the electronic characteristics of the molecule, influencing its redox potential and susceptibility to nucleophilic attack. Altering these groups would systematically vary these properties, providing a basis for detailed SPR analysis.

Mechanistic Insights into the Formation and Reactivity of 1,4 Bis 4 Nitrophenyl Piperazine 2,5 Dione

Detailed Reaction Mechanism of Dioxopiperazine Ring Formation

The central scaffold of the title compound is a piperazine-2,5-dione, also known as a cyclic dipeptide or diketopiperazine. nih.govnih.gov This six-membered ring is the smallest cyclic peptide derivative found in nature and is typically formed from the condensation and cyclization of two amino acid molecules. nih.govnih.gov

The formation of the 1,4-disubstituted piperazine-2,5-dione ring generally proceeds through a two-step process, starting from an appropriate N-substituted amino acid, in this case, N-(4-nitrophenyl)glycine.

Dipeptide Formation: The first step involves the coupling of two molecules of the N-substituted amino acid to form a linear dipeptide. This is a standard peptide bond formation reaction, often facilitated by a coupling agent to activate the carboxylic acid group of one molecule, which is then attacked by the amino group of the second molecule.

Intramolecular Cyclization: The resulting linear dipeptide undergoes a subsequent intramolecular aminolysis reaction. The terminal amino group nucleophilically attacks the ester or activated carboxyl group at the other end of the molecule, leading to the formation of the six-membered ring and the elimination of a small molecule (e.g., water or alcohol). This cyclization is often promoted by heat or base catalysis.

Role of Catalysis in the Synthesis of N-Arylated Piperazine-2,5-diones

The introduction of the two 4-nitrophenyl groups onto the nitrogen atoms of the piperazine-2,5-dione ring is a critical step that defines the final compound. This N-arylation is most effectively achieved using modern cross-coupling methodologies, where catalysis plays an indispensable role.

Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are the state-of-the-art for forming C-N bonds between aryl halides and amines. nih.gov In the synthesis of 1,4-bis(4-nitrophenyl)piperazine-2,5-dione, this would involve the reaction of piperazine-2,5-dione with two equivalents of an aryl halide like 1-bromo-4-nitrobenzene (B128438) or 1-chloro-4-nitrobenzene.

The catalytic cycle typically involves:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.

Amine Coordination and Deprotonation: The piperazine-2,5-dione coordinates to the palladium center, and a base is used to deprotonate the N-H group, making it a more potent nucleophile.

Reductive Elimination: The aryl group and the nitrogen atom couple, and the desired N-arylated product is eliminated from the palladium center, regenerating the active palladium(0) catalyst.

The choice of catalyst components, including the palladium precursor (e.g., Pd₂(dba)₃) and the phosphine (B1218219) ligand (e.g., P(t-Bu)₃, BINAP), as well as the base (e.g., Cs₂CO₃, K₃PO₄) and solvent (e.g., toluene, NMP), is crucial for achieving high yields and preventing side reactions. nih.govcolab.ws These catalysts have demonstrated high activity and selectivity for the amination of aryl halides with piperazines. colab.ws

| Catalyst System Component | Function | Common Examples |

| Palladium Precursor | Source of the active Pd(0) catalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | Stabilizes the Pd center and facilitates the catalytic cycle | P(t-Bu)₃, BINAP, XPhos |

| Base | Deprotonates the piperazinedione N-H group | Cs₂CO₃, K₃PO₄, NaOtBu |

| Solvent | Solubilizes reactants and influences reaction rate | Toluene, Dioxane, NMP |

Side Reactions and Byproduct Formation in Synthetic Processes

Several side reactions can occur during the synthesis of this compound, potentially lowering the yield and complicating purification.

During Diketopiperazine Formation:

Polymerization: Instead of intramolecular cyclization, the linear dipeptide intermediate can undergo intermolecular condensation, leading to the formation of polyamide chains.

Formation of Other Cyclic Species: Depending on the starting materials and conditions, other ring sizes could potentially form, although the six-membered diketopiperazine is generally thermodynamically favored.

During N-Arylation:

Mono-arylation: The reaction may stop after the addition of only one nitrophenyl group, resulting in the byproduct 1-(4-nitrophenyl)piperazine-2,5-dione. Stoichiometric control and reaction conditions must be optimized to favor the desired disubstituted product.

Hydrodehalogenation: The aryl halide can be reduced, replacing the halogen with a hydrogen atom, to form nitrobenzene.

Homocoupling: The aryl halide can couple with itself to form 4,4'-dinitrobiphenyl, a reaction also mediated by the palladium catalyst.

Catalyst Deactivation: The catalyst can be deactivated through various pathways, leading to an incomplete reaction.

Careful optimization of reaction parameters such as temperature, reaction time, and reactant stoichiometry is essential to minimize these undesired pathways.

Reactivity Studies of the Nitrophenyl Moieties

The two 4-nitrophenyl groups are not merely structural components; they are highly reactive moieties that dominate the chemical personality of the molecule. The powerful electron-withdrawing nature of the nitro group (—NO₂) significantly influences the reactivity of the aromatic rings.

The presence of a strong electron-withdrawing nitro group makes the attached phenyl ring electron-deficient and thus highly susceptible to nucleophilic aromatic substitution (SₙAr). chemistrysteps.comlibretexts.org This is in stark contrast to typical aromatic rings, which are electron-rich and undergo electrophilic substitution. libretexts.org

In an SₙAr reaction, a nucleophile attacks the carbon atom bearing a leaving group. For this to occur efficiently, a strong electron-withdrawing group must be positioned ortho or para to the leaving group. libretexts.orgnih.gov In the case of a precursor like 1-chloro-4-nitrobenzene, the nitro group is para to the chlorine (the leaving group), which strongly activates the ring for substitution by an amine like piperazine-2,5-dione.

The mechanism proceeds in two steps:

Addition Step: A nucleophile adds to the aromatic ring at the carbon bearing the leaving group. This disrupts the aromaticity and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comyoutube.com The negative charge of this intermediate is delocalized onto the oxygen atoms of the para-nitro group, providing significant stabilization. libretexts.org This initial addition is typically the slow, rate-limiting step. nih.gov

Elimination Step: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the final substitution product. chemistrysteps.com

Due to the two nitrophenyl groups, this compound itself has activated aromatic rings. While the piperazinedione nitrogen is not a typical leaving group, the principle demonstrates the high electrophilicity of the carbon atoms on the nitrophenyl rings.

The nitro groups are the most easily transformed functional groups within the molecule, primarily through reduction.

Reduction: The aromatic nitro group (—NO₂) can be readily reduced to a primary amino group (—NH₂). This transformation is fundamental in organic synthesis as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho, para-directing group. masterorganicchemistry.com Common methods for this reduction include:

Catalytic Hydrogenation: This involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) on a carbon support. masterorganicchemistry.com

Metal/Acid Reduction: The use of an easily oxidized metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl) is a classic and effective method for reducing aromatic nitro groups. masterorganicchemistry.com

The reduction of both nitro groups on this compound would yield 1,4-bis(4-aminophenyl)piperazine-2,5-dione, a compound with significantly different electronic and chemical properties. Other reducing agents, such as lithium aluminum hydride (LiAlH₄), can lead to different products like azobenzenes. masterorganicchemistry.com

| Reduction Method | Reagents | Product Functional Group |

| Catalytic Hydrogenation | H₂, Pd/C (or Pt, Ni) | Amine (—NH₂) |

| Metal in Acid | Fe/HCl or Sn/HCl | Amine (—NH₂) |

| Hydride Reduction | LiAlH₄ | Azo compound (—N=N—) |

Oxidation: The nitro group is already in a high oxidation state, and its further oxidation is not a common or facile reaction. The primary reactivity of this group is centered on its reduction and its powerful electron-withdrawing effects on the aromatic ring.

Potential Applications and Future Directions in Advanced Materials Science and Catalysis

Exploration of Optical and Electronic Properties for Materials Applications

The presence of the two 4-nitrophenyl groups, which are strong electron-withdrawing moieties, is expected to significantly influence the optical and electronic characteristics of the piperazine-2,5-dione core. This opens up avenues for its investigation in the field of advanced materials.

Academic Investigations of Photoluminescence and Absorption Characteristics

The photophysical properties of piperazine-2,5-dione derivatives are an active area of research. For instance, studies on pyrazolopyridopyridazine diones, which share structural similarities, have shown that the introduction of electron-withdrawing groups can impact their photoluminescence spectra. In the case of 1,4-bis(4-nitrophenyl)piperazine-2,5-dione, the nitro groups are expected to act as chromophores, leading to absorption in the UV-visible region.

It is hypothesized that the compound would exhibit intramolecular charge transfer (ICT) characteristics, where the piperazine-2,5-dione ring acts as a donor and the nitrophenyl groups as acceptors. This could result in interesting solvatochromic effects, where the absorption and emission spectra shift in response to solvent polarity. While specific data for the title compound is not available, a theoretical investigation can draw parallels from related structures. For example, some luminol (B1675438) derivatives with electron-withdrawing groups have shown altered photoluminescence properties.

Table 1: Theoretical Photophysical Properties of this compound

| Property | Predicted Value/Characteristic | Basis for Prediction |

| Absorption Maximum (λmax) | ~300-350 nm | Based on the presence of nitrophenyl chromophores and comparison with related nitroaromatic compounds. |

| Molar Absorptivity (ε) | High | Expected due to the presence of two strong chromophoric units. |

| Emission Maximum (λem) | Dependent on solvent polarity | Predicted due to potential Intramolecular Charge Transfer (ICT) character. |

| Quantum Yield (Φf) | Likely low in polar solvents | ICT states often lead to non-radiative decay pathways, quenching fluorescence. |

Note: The data in this table is theoretical and based on extrapolation from related compounds. Experimental verification is required.

Consideration for Organic Semiconductor Research

The molecular structure of this compound, with its extended π-system and electron-accepting units, suggests its potential for investigation as an n-type organic semiconductor. The planarity of the piperazine-2,5-dione ring and the potential for intermolecular π-π stacking interactions are favorable characteristics for charge transport. The strong electron-withdrawing nature of the nitro groups would lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport.

Further research could involve the fabrication of thin-film transistors to evaluate its charge carrier mobility and on/off ratio. The performance of such devices would be highly dependent on the solid-state packing of the molecules, which could be influenced by processing conditions such as substrate temperature and annealing.

Potential as Building Blocks in Supramolecular Chemistry

The rigid and well-defined geometry of the piperazine-2,5-dione scaffold makes it an excellent candidate for the construction of supramolecular assemblies. The two amide functionalities can act as both hydrogen bond donors and acceptors, enabling the formation of predictable and robust networks. The 4-nitrophenyl groups can participate in π-π stacking interactions, further directing the self-assembly process.

These properties could be exploited to create novel supramolecular polymers, gels, or crystalline materials with tailored properties. The nitro groups also offer a site for further functionalization or for tuning the electronic properties of the resulting assembly. The ability to form ordered structures through non-covalent interactions is a key area of interest in materials science for applications in sensing, separations, and drug delivery.

Theoretical Considerations for Catalytic Applications (e.g., as Ligands or Scaffolds)

The piperazine (B1678402) framework is a privileged structure in medicinal chemistry and has also found applications in catalysis, often as a component of ligands for transition metal complexes. The piperazine-2,5-dione core of the title compound, with its two nitrogen atoms, could potentially coordinate to metal centers. However, the amide nitrogens are generally less basic than the amine nitrogens in piperazine itself.

A more plausible role in catalysis would be as a rigid scaffold to which catalytically active groups can be attached. The phenyl rings provide a platform for the introduction of coordinating groups, such as phosphines or pyridyls, through standard aromatic substitution reactions (following reduction of the nitro groups). The well-defined stereochemistry of the piperazine-2,5-dione core could allow for the design of chiral ligands for asymmetric catalysis.

Future Research Avenues in Synthetic Methodology Enhancements

The synthesis of N,N'-disubstituted piperazine-2,5-diones can be challenging. Common methods involve the cyclization of dipeptides or the N-alkylation/arylation of the parent piperazine-2,5-dione. For the title compound, a likely synthetic route would involve the double N-arylation of piperazine-2,5-dione with a suitable 4-nitrophenylating agent, such as 1-fluoro-4-nitrobenzene, under basic conditions.

Future research could focus on developing more efficient and milder synthetic protocols. For instance, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be explored for the synthesis of this compound and its derivatives. The development of scalable and high-yielding synthetic routes is crucial for enabling further studies into its properties and applications.

Table 2: Potential Synthetic Routes to this compound

| Reaction Type | Reactants | Conditions | Potential Advantages | Potential Challenges |

| Nucleophilic Aromatic Substitution | Piperazine-2,5-dione, 1-Fluoro-4-nitrobenzene | Base (e.g., K2CO3), high temperature | Readily available starting materials. | Harsh conditions, potential for side reactions. |

| Buchwald-Hartwig Amination | Piperazine-2,5-dione, 1-Bromo-4-nitrobenzene (B128438) | Palladium catalyst, phosphine (B1218219) ligand, base | Milder conditions, broader substrate scope. | Catalyst cost, optimization of reaction conditions. |

| Ugi Multicomponent Reaction followed by Cyclization | 4-nitroaniline (B120555), an aldehyde, an isocyanide, and a carboxylic acid | One-pot reaction | High atom economy, rapid generation of diversity. | Requires post-Ugi cyclization step. |

Unexplored Reactivity and Transformation Pathways

The reactivity of the this compound molecule is largely unexplored. The presence of multiple functional groups suggests a rich and varied chemistry. The nitro groups are susceptible to reduction, which would yield the corresponding diamine. This transformation would dramatically alter the electronic properties of the molecule, converting the electron-withdrawing nitrophenyl groups into electron-donating aminophenyl groups. The resulting 1,4-bis(4-aminophenyl)piperazine-2,5-dione could serve as a monomer for the synthesis of novel polyamides or polyimides.

The methylene (B1212753) groups of the piperazine-2,5-dione ring are activated by the adjacent carbonyl groups and can be functionalized through enolate chemistry. This could allow for the introduction of additional substituents at the C-3 and C-6 positions, further expanding the structural diversity of this class of compounds. The amide bonds within the ring are susceptible to hydrolysis under acidic or basic conditions, which could be a consideration in certain applications.

Q & A

Q. What are the standard synthesis protocols for 1,4-bis(4-nitrophenyl)piperazine-2,5-dione, and how can reaction efficiency be optimized?

The synthesis involves a three-step process:

Chlorination of Piperazine : React piperazine with thionyl chloride (SOCl₂) in dichloromethane under reflux to yield 1,4-dichloropiperazine.

Amination : Treat 1,4-dichloropiperazine with a strong base (e.g., NaOH) in ethanol to form 1,4-diaminopiperazine.

Acylation : React 1,4-diaminopiperazine with 4-nitrobenzoyl chloride in dichloromethane or dimethylformamide under reflux.

Optimization Strategies :

- Adjust molar ratios of reactants (e.g., excess 4-nitrobenzoyl chloride improves yield).

- Use catalysts (e.g., DMAP) to accelerate acylation.

- Monitor reaction progress via TLC or HPLC to minimize byproducts .

Q. Which analytical techniques are critical for characterizing this compound post-synthesis?

- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure and purity by analyzing proton and carbon environments.

- High-Performance Liquid Chromatography (HPLC) : Quantify purity and detect impurities.

- X-ray Crystallography : Resolve crystal structure and confirm stereochemistry (e.g., piperazine ring conformation) .

- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns.

Q. How does the compound’s stability vary under different storage conditions?

- Thermal Stability : Decomposition occurs above 150°C; store at 2–8°C in airtight containers.

- Hydrolytic Sensitivity : Susceptible to hydrolysis in aqueous acidic/basic conditions; use anhydrous solvents during handling.

- Light Sensitivity : Nitro groups may degrade under UV light; store in amber glassware .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of this compound?

- Quantum Chemical Calculations : Use density functional theory (DFT) to model electron density around nitro groups, predicting sites for electrophilic/nucleophilic attacks.

- Reaction Pathway Simulation : Tools like Gaussian or ORCA simulate intermediates and transition states during synthesis or degradation.

- Molecular Dynamics (MD) : Assess conformational flexibility of the piperazine ring under varying solvent conditions .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. antipsychotic effects)?

- Orthogonal Assays : Validate activity using multiple methods (e.g., MIC assays for antimicrobial activity and receptor binding studies for CNS effects).

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., nitro groups) to isolate pharmacological mechanisms.

- Meta-Analysis : Cross-reference data from peer-reviewed studies to identify confounding variables (e.g., impurity profiles or solvent effects) .

Q. How can the pharmacological profile of this compound be optimized for therapeutic applications?

- Derivatization : Introduce functional groups (e.g., halogens or methoxy) to enhance bioavailability or receptor affinity.

- Prodrug Design : Mask nitro groups with hydrolyzable moieties (e.g., esters) to improve solubility and reduce toxicity.

- Co-crystallization : Engineer co-crystals with co-formers (e.g., succinic acid) to enhance stability and dissolution rates .

Methodological Considerations

- Data Discrepancies : Always cross-validate findings using complementary techniques (e.g., XRD for structure and NMR for purity).

- Reaction Optimization : Use design of experiments (DoE) to systematically vary parameters (temperature, solvent, catalysts) .

- Biological Testing : Prioritize cell-based assays (e.g., cytotoxicity) before in vivo studies to minimize ethical and resource costs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.